molecular formula C23H27N3O2 B4654880 7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B4654880
M. Wt: 377.5 g/mol
InChI Key: YKVRSBXLCXMHOM-UHFFFAOYSA-N
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Description

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of diethylamino, imino, and trimethylphenyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the diethylamino and imino groups through nucleophilic substitution reactions. The final step involves the attachment of the trimethylphenyl group via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used include diethylamine, trimethylphenyl chloride, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The chromene core allows for interactions with nucleic acids, potentially affecting gene expression and protein synthesis. The diethylamino and imino groups contribute to its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimecaine: A local anesthetic with a similar diethylamino group.

    Lidocaine: Another local anesthetic with structural similarities.

    Quinoline derivatives: Compounds with a similar bicyclic structure.

Uniqueness

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is unique due to its combination of functional groups and the chromene core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-6-26(7-2)18-9-8-17-12-19(22(24)28-20(17)13-18)23(27)25-21-15(4)10-14(3)11-16(21)5/h8-13,24H,6-7H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVRSBXLCXMHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
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7-(diethylamino)-2-imino-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

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